3,3,6,6-TETRAMETHYL-9-(5-NITROTHIOPHEN-2-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Overview
Description
3,3,6,6-Tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a nitrothiophene moiety and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate aldehyde under acidic or basic conditions.
Introduction of the nitrothiophene group: The nitrothiophene moiety can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the xanthene core.
Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiophene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Amino derivatives: Compounds with amino groups replacing the nitro group.
Substituted derivatives: Compounds with various functional groups introduced via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in various research fields. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are also investigated to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrothiophene moiety suggests possible applications in drug development, particularly for targeting specific biological pathways or receptors.
Industry
Industrially, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings, plastics, and electronic materials.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitrothiophene moiety may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-9-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: Similar structure but with a phenyl group instead of a nitrothiophene moiety.
3,3,6,6-Tetramethyl-9-(2-thienyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: Similar structure but with a thienyl group instead of a nitrothiophene moiety.
Uniqueness
The presence of the nitrothiophene moiety in 3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione imparts unique chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(5-nitrothiophen-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-20(2)7-11(23)17-13(9-20)27-14-10-21(3,4)8-12(24)18(14)19(17)15-5-6-16(28-15)22(25)26/h5-6,19H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGOMZYTBZEOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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